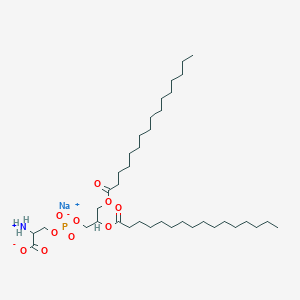
sodium (2S)-2-amino-3-((((R)-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2S)-2-amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2S)-2-amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoate typically involves multiple steps, starting with the preparation of the core amino acid structure. The amino acid is then functionalized with palmitoyloxy groups through esterification reactions. The phosphoryl group is introduced using phosphorylating agents under controlled conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to facilitate the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S)-2-amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphoryl group, leading to different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to maintain the integrity of the compound’s structure.
Major Products Formed
The major products formed from these reactions include various phosphorylated and esterified derivatives, which can be further utilized in different applications.
Scientific Research Applications
Sodium (2S)-2-amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a treatment for various diseases.
Industry: It is utilized in the production of specialized chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of sodium (2S)-2-amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and other proteins. Its unique structure allows it to interact with cell membranes and other biological structures, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphorylated amino acids and esters, such as:
- Sodium (2S)-2-amino-3-(((®-2,3-bis(stearoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoate
- Sodium (2S)-2-amino-3-(((®-2,3-bis(myristoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoate
Uniqueness
What sets sodium (2S)-2-amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoate apart is its specific combination of functional groups and stereochemistry, which confer unique properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C38H73NNaO10P |
|---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
sodium;2-azaniumyl-3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1 |
InChI Key |
GTLXLANTBWYXGW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















